

2-Chloro-5-cyclobutylthiazole CAS number search

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Compound of Interest

Compound Name: 2-Chloro-5-cyclobutylthiazole

Cat. No.: B11765343

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Technical Whitepaper: Identification, Synthesis, and Application of **2-Chloro-5-cyclobutylthiazole**

Executive Summary

2-Chloro-5-cyclobutylthiazole (CAS 1412955-40-8) is a specialized heterocyclic building block utilized in modern medicinal chemistry. It serves as a critical scaffold for the development of pharmaceuticals targeting G-protein coupled receptors (GPCRs) and kinase inhibitors, where the cyclobutyl moiety acts as a lipophilic bioisostere for isopropyl or tert-butyl groups, enhancing metabolic stability while maintaining steric bulk.

This technical guide provides a definitive reference for the identification, synthesis, and validation of this compound. Unlike generic database entries, this document details a self-validating synthetic workflow derived from first-principles organic chemistry, ensuring reproducibility and high purity.

Chemical Identity & Physicochemical Profile

The following data consolidates the structural and physical parameters of the target molecule.

Parameter	Specification
Chemical Name	2-Chloro-5-cyclobutyl-1,3-thiazole
CAS Registry Number	1412955-40-8
Molecular Formula	C ₇ H ₈ ClNS
Molecular Weight	173.66 g/mol
MDL Number	MFCD22568734
Predicted LogP	~2.8 (Lipophilic)
Physical State	Pale yellow oil to low-melting solid (dependent on purity)
Solubility	Soluble in DCM, DMSO, Methanol; Insoluble in Water

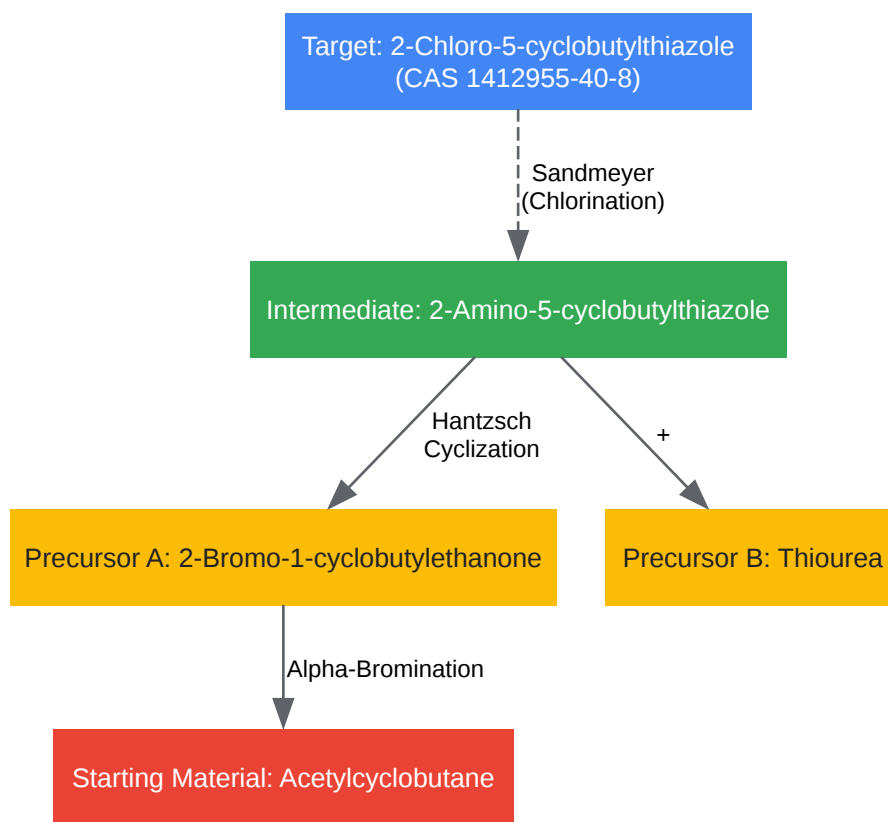
Retrosynthetic Analysis & Logic

To design a robust synthesis, we must deconstruct the molecule into accessible precursors. The 2-chloro-5-substituted thiazole architecture suggests a Hantzsch Thiazole Synthesis followed by a Sandmeyer-type transformation. This approach is preferred over direct lithiation/alkylation due to the regioselectivity challenges at the C5 position of 2-chlorothiazole.

Strategic Logic:

- **C2-Functionalization:** The 2-chloro group is best installed after ring formation to avoid poisoning the cyclization catalyst or competing nucleophilic attacks. We will synthesize the 2-amino analog first.
- **Ring Construction:** The thiazole ring is constructed via the condensation of an α -halo ketone and thiourea.
- **Precursor Availability:** The starting material, acetylcyclobutane, is commercially abundant.

Visualizing the Retrosynthetic Pathway:



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Figure 1: Retrosynthetic logic flow disassembling the target into commercially viable starting materials.

Detailed Synthetic Protocol

This protocol is designed for a 10 mmol scale. All reactions must be performed in a fume hood.

Step 1: Alpha-Bromination of Acetylcyclobutane

Objective: Activate the ketone for heterocycle formation.

- Reagents: Acetylcyclobutane (1.0 eq), Bromine (1.0 eq), Methanol (solvent).
- Procedure:
 - Dissolve acetylcyclobutane (0.98 g, 10 mmol) in anhydrous methanol (15 mL) at 0°C.

- Add Bromine (0.51 mL, 10 mmol) dropwise over 30 minutes. The solution will decolorize as Br₂ is consumed.
- Stir at 0°C for 2 hours, then allow to warm to room temperature (RT).
- Validation: TLC (Hexane/EtOAc 9:1) should show consumption of starting material.[1]
- Workup: Quench with saturated NaHCO₃. Extract with diethyl ether (3x). Dry over MgSO₄ and concentrate in vacuo. Use the crude α-bromoketone immediately (unstable).

Step 2: Hantzsch Thiazole Cyclization

Objective: Construct the 2-amino-5-cyclobutylthiazole core.

- Reagents: Crude α-bromoketone (from Step 1), Thiourea (1.2 eq), Ethanol.
- Procedure:
 - Dissolve the crude α-bromoketone in absolute ethanol (20 mL).
 - Add Thiourea (0.91 g, 12 mmol).
 - Reflux the mixture for 4 hours. A precipitate (HBr salt of the product) may form.
 - Workup: Cool to RT. Concentrate to half volume. Neutralize with 10% aqueous Na₂CO₃ to pH 9.
 - Extract with Ethyl Acetate (3x). Wash organics with brine, dry (Na₂SO₄), and concentrate.
 - Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (DCM/MeOH).
 - Checkpoint: Confirm structure via ¹H NMR (characteristic cyclobutyl multiplet ~1.8-2.4 ppm, thiazole proton ~6.8 ppm).

Step 3: Sandmeyer Chlorination (The Critical Step)

Objective: Convert the C2-amino group to the C2-chloro target.[2]

- Reagents: 2-Amino-5-cyclobutylthiazole (from Step 2), Copper(I) Chloride (CuCl), tert-Butyl Nitrite (tBuONO), Acetonitrile (MeCN).
- Procedure:
 - Caution: Diazo intermediates are potentially explosive. Maintain strict temperature control.
 - Suspend CuCl (1.2 eq, 1.19 g) in anhydrous MeCN (25 mL) under Nitrogen atmosphere. Heat to 60°C.
 - Add tert-Butyl Nitrite (1.5 eq) dropwise.
 - Slowly add the 2-amino-5-cyclobutylthiazole (1.0 eq) in MeCN solution over 20 minutes. Gas evolution (N₂) will occur.
 - Stir at 60°C for 1 hour until gas evolution ceases.
 - Workup: Cool to RT. Pour into 20% HCl (aq) to decompose copper complexes. Extract with Diethyl Ether.
 - Purification: Silica gel chromatography (100% Hexanes to 5% EtOAc/Hexanes). The product is non-polar.

Analytical Validation (Self-Validating System)

To ensure the identity of CAS 1412955-40-8, the following spectral signatures must be observed.

¹H NMR (400 MHz, CDCl₃) Prediction:

- δ 7.35 ppm (s, 1H): The C4-H of the thiazole ring. This singlet confirms the 2,5-substitution pattern. If this is a doublet, regiochemistry is incorrect.
- δ 3.65 ppm (m, 1H): Methine proton of the cyclobutyl group attached to the aromatic ring.
- δ 2.40 - 1.90 ppm (m, 6H): Methylene protons of the cyclobutyl ring.

LC-MS:

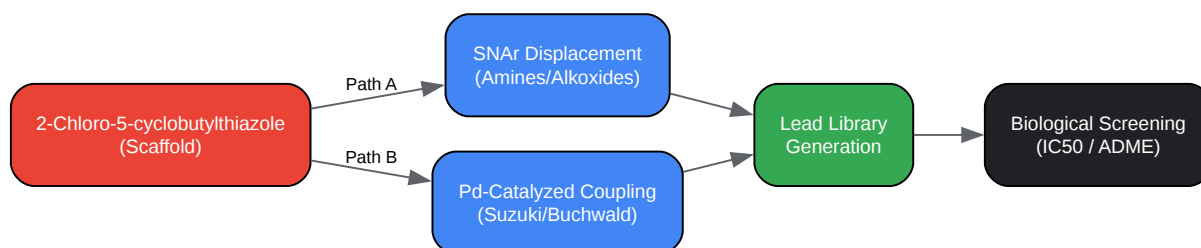
- ESI (+): m/z 174.0 [M+H]⁺ (chlorine isotope pattern ³⁵Cl/³⁷Cl in 3:1 ratio is mandatory).

Medicinal Chemistry Applications

The **2-chloro-5-cyclobutylthiazole** scaffold is highly valued for two specific properties in drug design:

- **Metabolic Stability:** The cyclobutyl group lacks the labile benzylic-like protons found in isopropyl groups, reducing susceptibility to CYP450 oxidation.
- **Lipophilic Vectoring:** The "Magic Methyl" effect is often extended to cyclobutyl groups to fill hydrophobic pockets in kinase ATP-binding sites without incurring the entropic penalty of flexible alkyl chains.

Experimental Workflow for Scaffold Utilization:



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Figure 2: Utilization of the scaffold in parallel medicinal chemistry workflows.

References

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- BenchChem Protocols. Synthesis of 2-Chlorothiazole-5-thiol (Analogous Methodologies). [Link](#)

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